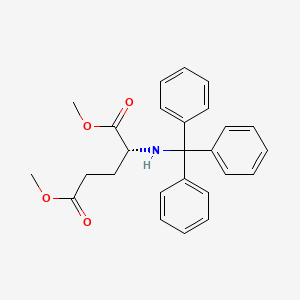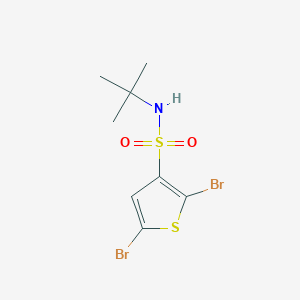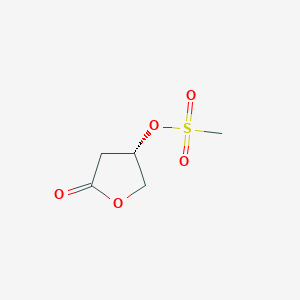
Dimethyl N-(triphenylmethyl)-D-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-(triphenylmethyl)-D-glutamate is an organic compound that features a triphenylmethyl (trityl) group attached to the nitrogen atom of a dimethylated D-glutamate molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(triphenylmethyl)-D-glutamate typically involves the protection of the amino group of D-glutamate with a triphenylmethyl group. This can be achieved through the reaction of D-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting intermediate is then methylated using dimethyl sulfate or a similar methylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl N-(triphenylmethyl)-D-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamate moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the trityl group.
Applications De Recherche Scientifique
Dimethyl N-(triphenylmethyl)-D-glutamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Dimethyl N-(triphenylmethyl)-D-glutamate involves its ability to interact with specific molecular targets and pathways. The trityl group can act as a protective group, preventing unwanted reactions during synthesis. Additionally, the compound can modulate the activity of enzymes and receptors through its structural features, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl N-(triphenylmethyl)-L-glutamate: Similar structure but with the L-enantiomer of glutamate.
Triphenylmethyl chloride: Used as a reagent in the synthesis of trityl-protected compounds.
Dimethyl D-glutamate: Lacks the trityl group but shares the dimethylated glutamate structure
Uniqueness
Dimethyl N-(triphenylmethyl)-D-glutamate is unique due to the presence of both the trityl group and the D-enantiomer of glutamate. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
192803-60-4 |
|---|---|
Formule moléculaire |
C26H27NO4 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
dimethyl (2R)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C26H27NO4/c1-30-24(28)19-18-23(25(29)31-2)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,18-19H2,1-2H3/t23-/m1/s1 |
Clé InChI |
VAFPFMDUFOWFRT-HSZRJFAPSA-N |
SMILES isomérique |
COC(=O)CC[C@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)CCC(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)



![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

